2,2-Bis(bromomethyl)propane-1,3-diyl diacetate
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Overview
Description
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate is an organic compound with the molecular formula C9H14Br2O4. It is a derivative of 2,2-bis(bromomethyl)-1,3-propanediol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(bromomethyl)propane-1,3-diyl diacetate typically involves the acetylation of 2,2-bis(bromomethyl)-1,3-propanediol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate using reducing agents like lithium aluminum hydride.
Hydrolysis: The acetate groups can be hydrolyzed to form 2,2-bis(bromomethyl)-1,3-propanediol in the presence of aqueous acids or bases.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: 2,2-bis(substituted methyl)propane-1,3-diyl diacetate.
Reduction Products: 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate.
Hydrolysis Products: 2,2-bis(bromomethyl)-1,3-propanediol.
Scientific Research Applications
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: The compound is utilized in the production of flame-retardant polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2,2-bis(bromomethyl)propane-1,3-diyl diacetate involves its reactivity with nucleophiles and reducing agents. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The acetate groups can be hydrolyzed to release the corresponding diol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the acetate groups.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: The parent compound with hydroxyl groups instead of acetate groups.
1,3-Dibromo-2,2-dimethoxypropane: A similar compound with methoxy groups instead of acetate groups.
Pentaerythritol tetrabromide: A related compound with four bromine atoms and no acetate groups.
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate is unique due to the presence of both bromine and acetate groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Properties
CAS No. |
3492-43-1 |
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Molecular Formula |
C9H14Br2O4 |
Molecular Weight |
346.01 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-3-bromo-2-(bromomethyl)propyl] acetate |
InChI |
InChI=1S/C9H14Br2O4/c1-7(12)14-5-9(3-10,4-11)6-15-8(2)13/h3-6H2,1-2H3 |
InChI Key |
PLGAJWJALIHQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(CBr)CBr |
Origin of Product |
United States |
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